4-methyl-2-oxo-2H-chromen-7-yl phenoxyacetate
Description
Overview of Chromene Heterocycles in Medicinal Chemistry and Chemical Biology
Chromenes, also known as benzopyrans, are a significant class of oxygen-containing heterocyclic compounds that are integral to the fields of medicinal chemistry and chemical biology. mdpi.com Their core structure, consisting of a benzene (B151609) ring fused to a pyran ring, serves as a versatile scaffold for a vast number of natural products and synthetic molecules. nih.govchemnet.com Naturally occurring chromene derivatives include well-known compounds such as alkaloids, tocopherols (B72186) (like Vitamin E), flavonoids, and anthocyanins. mdpi.com
The chromene nucleus is considered a "privileged scaffold" in drug discovery due to its ability to interact with a wide array of biological targets, leading to diverse pharmacological activities. Research has extensively documented that compounds derived from chromene exhibit potent biological effects, including:
Anticancer and antitumor properties chemnet.com
Antimicrobial and antifungal activities primescholars.com
Antiviral effects, including against HIV nih.govchemnet.com
Anti-inflammatory responses primescholars.com
Antioxidant capabilities
Anticoagulant functions
Neuroprotective and anticonvulsant potential nih.gov
The versatility of the chromene structure allows for structural modifications that can enhance or modulate its biological activity, making it a focal point for the development of novel therapeutic agents. mdpi.com For instance, substitutions at various positions on the benzopyran ring system can significantly influence the compound's efficacy and target specificity. mdpi.com
Historical Context and Evolution of Coumarin-Based Compounds in Research
The specific compound of interest, 4-methyl-2-oxo-2H-chromen-7-yl phenoxyacetate (B1228835), belongs to the coumarin (B35378) family, a major subclass of benzopyrones. The history of coumarin research dates back to 1820, when the simplest member of the family, coumarin itself (2H-chromen-2-one), was first isolated from tonka beans (Dipteryx odorata). This discovery marked the beginning of over two centuries of scientific investigation into this class of compounds.
Initially valued in the fragrance industry, the scientific interest in coumarins surged with the discovery of their significant biological properties. A pivotal moment in the evolution of coumarin research was the identification of dicoumarol, a 4-hydroxycoumarin (B602359) derivative, as the anticoagulant agent responsible for "sweet clover disease" in cattle. This led directly to the development of warfarin (B611796), a synthetic coumarin derivative that became a widely used anticoagulant medication. primescholars.comresearchgate.net
The first laboratory synthesis of coumarin was achieved by William Henry Perkin in 1868, an important milestone that opened the door for the creation of a multitude of derivatives. primescholars.com Since then, chemists have developed various methods for synthesizing coumarins, such as the Pechmann condensation, Perkin reaction, and Knoevenagel condensation. primescholars.com
The research landscape for coumarins has expanded dramatically over the decades. Initially focused on anticoagulant effects, studies now encompass a wide range of therapeutic areas. Scientists have extensively decorated the coumarin nucleus to develop compounds with diverse pharmacological profiles, including anti-inflammatory, antimicrobial, anti-HIV, and antitumor effects. researchgate.net Their unique fluorescent properties have also led to applications as probes and markers in biochemical assays. researchgate.net
Rationale for the Specific Investigation of 4-methyl-2-oxo-2H-chromen-7-yl phenoxyacetate
Specific academic research detailing the explicit rationale for the synthesis and investigation of this compound is not extensively documented in publicly available literature. However, the rationale can be inferred from the study of its constituent parts: the 7-hydroxy-4-methylcoumarin core and the phenoxyacetate moiety. The 7-hydroxy-4-methylcoumarin scaffold is a common starting point for creating new derivatives due to its known biological activities and the reactive hydroxyl group at the 7-position, which allows for straightforward chemical modification. mdpi.com Phenoxyacetic acid and its derivatives are known to have applications as herbicides and can possess biological activity. The combination of these two moieties into a single molecule represents a common strategy in medicinal chemistry to create novel compounds with potentially new or enhanced biological properties.
Scope and Objectives of Academic Research on this compound
The specific scope and objectives of academic research focused solely on this compound are not detailed in the available scientific literature. While the compound is listed in chemical databases, indicating it has been synthesized, dedicated studies outlining its specific research goals, such as its synthesis, characterization, and evaluation for particular biological activities (e.g., antimicrobial, anti-inflammatory, or anticancer), are not presently published. chemnet.com Research on analogous compounds often involves synthesizing a series of related derivatives to explore structure-activity relationships, and it is possible that this compound was created as part of a larger, unpublished study. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) 2-phenoxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-12-9-17(19)23-16-10-14(7-8-15(12)16)22-18(20)11-21-13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLPHDDHVQCVSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383061 | |
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl phenoxyacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5237-46-7 | |
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl phenoxyacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization Strategies for 4 Methyl 2 Oxo 2h Chromen 7 Yl Phenoxyacetate and Its Analogs
Established Synthetic Pathways for the Chromen-7-yl Core
The foundational component of the target molecule is the 7-hydroxy-4-methylcoumarin (also known as β-methylumbelliferone) nucleus. Its synthesis is well-established in organic chemistry, with several reliable methods available.
The Pechmann condensation is the most widely employed method for synthesizing 4-substituted-7-hydroxycoumarins. researchgate.netjetir.org This reaction involves the acid-catalyzed condensation of a phenol (B47542) with a β-ketoester. For the synthesis of the 7-hydroxy-4-methylcoumarin core, resorcinol (B1680541) is reacted with ethyl acetoacetate (B1235776). jetir.orgslideshare.net The reaction mechanism begins with the formation of a β-hydroxy ester, which subsequently undergoes cyclization and dehydration to yield the coumarin (B35378) product. slideshare.net
A variety of acid catalysts have been utilized to promote this condensation, each with distinct advantages concerning reaction time, yield, and environmental impact. Traditional methods often employ homogeneous catalysts like concentrated sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA). researchgate.netjetir.org While effective, these strong acids can be corrosive, difficult to recover, and may lead to the formation of undesired side products. wordpress.com For instance, the synthesis of 1 mole of 7-hydroxy-4-methylcoumarin can require nearly a liter of concentrated H₂SO₄ and reaction times of 12-24 hours. wordpress.com Polyphosphoric acid (PPA) has been shown to significantly reduce the reaction time to 20-25 minutes compared to the 20-22 hours required with sulfuric acid. slideshare.net
To address the drawbacks of homogeneous catalysts, various heterogeneous solid acid catalysts have been developed. These catalysts are easily separable from the reaction mixture, often reusable, and tend to be more environmentally benign. researchgate.net Examples include Amberlyst-15, zeolites, and nano-crystalline sulfated-zirconia, which have been successfully used to produce 7-hydroxy-4-methylcoumarin in high yields. wordpress.comsemanticscholar.org
Table 1: Comparison of Catalysts in Pechmann Condensation for 7-Hydroxy-4-methylcoumarin Synthesis
| Catalyst | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| Conc. H₂SO₄ | Resorcinol, Ethyl Acetoacetate, 5°C to RT | Good | jetir.org |
| Polyphosphoric Acid (PPA) | Resorcinol, Ethyl Acetoacetate | Not specified | slideshare.net |
| Amberlyst-15 | Solvent-free, 110°C | Up to 95% | semanticscholar.orgscispace.com |
| Nano-crystalline Sulfated-Zirconia | Solvent-free, 130°C, 15 min | 96% | wordpress.com |
| HClO₄·SiO₂ | Solvent-free | 62-98% | researchgate.net |
Once the 7-hydroxy-4-methylcoumarin core is obtained, the phenoxyacetate (B1228835) group is introduced via esterification of the 7-hydroxyl group. This can be achieved through several standard organic chemistry techniques. A common method involves the reaction of the coumarin with phenoxyacetyl chloride in the presence of a base, such as triethylamine, in an appropriate solvent like dichloromethane. This O-acylation reaction is typically efficient and proceeds under mild conditions. mdpi.com
Alternatively, the synthesis can be performed by reacting 7-hydroxy-4-methylcoumarin with a suitable haloacetate, such as methyl bromoacetate, in the presence of a base like potassium carbonate in a solvent like acetone. researchgate.net This reaction proceeds via a Williamson ether synthesis-type mechanism (O-alkylation) to form an intermediate, which in this case is already the desired ester. To obtain the specific phenoxyacetate, one would react 7-hydroxy-4-methylcoumarin with an activated form of phenoxyacetic acid (like the acid chloride) or with phenoxyacetic acid itself using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC).
Novel and Optimized Synthetic Routes for 4-methyl-2-oxo-2H-chromen-7-yl phenoxyacetate and Related Structures
Recent advancements in synthetic chemistry have focused on developing more efficient, cost-effective, and environmentally friendly methods for the synthesis of coumarin derivatives. nih.gov These novel approaches aim to reduce reaction times, improve yields, and minimize hazardous waste. nih.govresearchgate.net
Green chemistry principles have been increasingly applied to the synthesis of chromenes and coumarins to mitigate environmental impact. researchgate.netijpsjournal.com This involves the use of non-toxic, reusable catalysts, environmentally benign solvents, and energy-efficient reaction conditions. nih.gov
Solvent-free, or "dry media," synthesis is a key green chemistry approach. The Pechmann condensation for 7-hydroxy-4-methylcoumarin has been successfully carried out under solvent-free conditions using solid acid catalysts like Amberlyst-15 or FeF₃, often coupled with microwave irradiation. scispace.comnih.gov This approach not only eliminates the need for potentially toxic organic solvents but also simplifies product isolation and purification. nih.govsharif.edu The use of water as a solvent, where feasible, is another important green strategy, as it is non-toxic, inexpensive, and readily available. scispace.com Catalysts derived from renewable sources and other novel, reusable catalysts like Rochelle salt have also been explored for the one-pot, three-component synthesis of related chromene structures. ijpsjournal.comscispace.com
Modern energy sources like microwave irradiation and ultrasound have been shown to be powerful tools for accelerating the synthesis of coumarin derivatives. benthamdirect.com
Microwave-Assisted Synthesis: Microwave heating has emerged as an invaluable technique in organic synthesis, significantly reducing reaction times from hours to minutes while often increasing product yields. mdpi.comnih.gov The Pechmann condensation is particularly amenable to microwave assistance. For example, the synthesis of 7-hydroxy-4-methylcoumarin from resorcinol and ethyl acetoacetate over an Amberlyst-15 catalyst under solvent-free microwave irradiation (1000 W) at 130°C was completed in just 20 minutes with a 97% yield. mdpi.com In contrast, under conventional heating at the same temperature, the conversion was less than 18% after 20 minutes. mdpi.com Similarly, using FeF₃ as a catalyst with microwave irradiation provides high yields in shorter reaction times compared to conventional methods. nih.gov
Table 2: Microwave-Assisted Pechmann Condensation Examples
| Reactants | Catalyst | Conditions | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Resorcinol + Ethyl Acetoacetate | Amberlyst-15 | Solvent-free, 130°C | 20 min | 97% | mdpi.com |
| Phenols + Ethyl Acetoacetate | FeF₃ | Solvent-free, 450 W | Short | High | nih.gov |
| m-Aminophenol + Ethyl Acetoacetate | Nano-crystalline Sulfated-Zirconia | Solvent-free | 3 min | 90% | wordpress.com |
Sonochemical Syntheses: The use of ultrasound irradiation (sonochemistry) is another effective method for promoting and accelerating organic reactions. scirp.org Ultrasound enhances chemical reactivity through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which creates localized high-pressure and high-temperature zones. scirp.org This technique has been successfully applied to the synthesis of various coumarin derivatives, leading to better yields and significantly reduced reaction times compared to conventional heating methods. scirp.orgscirp.orgiau.ir For instance, the synthesis of 3-aryl coumarins using ultrasound irradiation was achieved in 15-30 minutes, demonstrating a tremendous reduction in reaction time. scirp.orgresearchgate.net
Strategies for Structural Modification and Analog Generation for Research
The generation of analogs of this compound is crucial for structure-activity relationship (SAR) studies. Modifications can be introduced at various positions on the coumarin ring system or on the phenoxyacetate side chain.
Modification of the Coumarin Core:
Position C3: The hydrogen at the C3 position can be substituted with various groups. For example, introducing alkyl groups at this position in 7,8-dihydroxy-4-methylcoumarins has been explored in anticancer research. nih.gov
Position C4: While the parent compound has a methyl group at C4, analogs can be synthesized using different β-ketoesters in the Pechmann condensation to introduce other alkyl or aryl groups.
Positions C6 and C8: These positions on the benzenoid ring are susceptible to electrophilic substitution. For example, 7-hydroxy-4-methylcoumarin can be nitrated to yield 6-nitro and 8-nitro derivatives. scispace.comresearchgate.net Halogenation, such as bromination, is also a common modification. nih.gov
Position C7: The hydroxyl group at C7 serves as a key handle for derivatization. Besides esterification to form the phenoxyacetate, it can be converted into an amino group, yielding 7-amino-4-methylcoumarin (B1665955). wordpress.com This amino group can then be further modified, for example, by acylation to form amides or by conversion to other functional groups. mdpi.com
Modification of the Phenoxyacetate Moiety: The phenoxyacetate side chain offers numerous possibilities for modification to probe its influence on biological activity.
Acetate (B1210297) Linker: The length and nature of the linker can be altered. For instance, the acetyl group can be replaced with longer alkyl chains. The amide linkage, as seen in the synthesis of 2-chloro-N-(4-methyl-2-oxo-2H-chrome-7-yl) acetamide, provides an alternative to the ester bond and a platform for further derivatization.
Phenoxy Group: The phenyl ring of the phenoxy group can be substituted with a wide range of electron-donating or electron-withdrawing groups (e.g., chloro, nitro, methoxy) at the ortho, meta, or para positions. This can be achieved by starting with the appropriately substituted phenoxyacetic acid or by using substituted benzoyl chlorides in acylation reactions. mdpi.com The phenyl ring can also be replaced with other aromatic or heteroaromatic systems.
Table 3: Summary of Strategies for Structural Modification and Analog Generation
| Modification Site | Strategy | Example Precursor/Reaction | Potential Analogs |
|---|---|---|---|
| Coumarin C3 | Alkylation/Arylation | Knoevenagel or other condensations | 3-alkyl, 3-aryl coumarins |
| Coumarin C6/C8 | Electrophilic Substitution | Nitration, Halogenation | 6/8-nitro, 6/8-bromo derivatives |
| Coumarin C7 | Functional Group Interconversion | Synthesis of 7-amino-4-methylcoumarin | 7-amino, 7-acetamido derivatives |
| Side Chain Linker | Varying Acyl Chain | Reaction with different acid chlorides | Propionates, butyrates, etc. |
| Side Chain Aroma | Substituted Phenols/Acids | Use of substituted phenoxyacetic acids | Analogs with chloro, nitro, methyl, methoxy (B1213986) groups on the phenyl ring |
Design Principles for Phenoxyacetate Substituent Variation
The synthesis of the parent compound and its analogs typically begins with the etherification of 7-hydroxy-4-methylcoumarin. The phenoxyacetate moiety, attached at the 7-position via an ether linkage, offers numerous opportunities for structural variation to modulate the compound's physicochemical and biological properties. The design principles for these variations are guided by established structure-activity relationships (SAR) in coumarin chemistry. nih.govresearchgate.net
The foundational synthesis involves the reaction of 7-hydroxy-4-methylcoumarin with a haloacetate, such as methyl bromoacetate, in the presence of a base like potassium carbonate. researchgate.net Variations can be introduced by modifying either the phenyl group or the acetate linker.
Key design principles include:
Steric Effects: The size and position of substituents on the phenyl ring can influence how the molecule fits into a binding site. Bulky groups can be used to probe the spatial constraints of a target or to block metabolic pathways.
Linker Modification: The acetate linker can be extended or shortened to alter the distance and flexibility between the coumarin core and the terminal phenyl group. Furthermore, substituents can be added to the alpha-carbon of the acetate group, which can introduce chirality and new interaction points.
Below is a table illustrating potential variations based on these design principles.
| Variation Target | Reagent Example | Resulting Substituent (R) | Design Rationale |
| Phenyl Ring (Electronic) | 7-hydroxy-4-methylcoumarin + 4-Nitrophenoxyacetate derivative | -O-CH₂-COO-C₆H₄-NO₂ | Introduce electron-withdrawing group |
| Phenyl Ring (Electronic) | 7-hydroxy-4-methylcoumarin + 4-Methoxyphenoxyacetate derivative | -O-CH₂-COO-C₆H₄-OCH₃ | Introduce electron-donating group |
| Phenyl Ring (Steric) | 7-hydroxy-4-methylcoumarin + 2,6-Dimethylphenoxyacetate derivative | -O-CH₂-COO-C₆H₃-(CH₃)₂ | Introduce steric bulk near the ether linkage |
| Acetate Linker | 7-hydroxy-4-methylcoumarin + 2-(Phenoxy)propanoate derivative | -O-CH(CH₃)-COO-C₆H₅ | Introduce a chiral center and a methyl group on the linker |
Modifications at the Chromen-7-yl Core
The 4-methyl-2-oxo-2H-chromen-7-yl (or 4-methylcoumarin) core is a privileged scaffold in medicinal chemistry, and its modification is a key strategy for developing new analogs. frontiersin.org Derivatization can occur at the 7-position by replacing the entire phenoxyacetate group or at other positions on the bicyclic ring system, such as C3, C4, or C8.
The most common precursor for modifications at the 7-position is 7-hydroxy-4-methylcoumarin, a product of the Pechmann condensation. researchgate.net The hydroxyl group is a versatile handle for introducing a wide variety of functionalities through O-acylation or O-alkylation. mdpi.com For example, O-acylation with acyl chlorides like 4-chlorobenzoyl chloride yields the corresponding benzoate (B1203000) ester. mdpi.com
Another important precursor is 7-amino-4-methylcoumarin. The amino group allows for the formation of amides, sulfonamides, and Schiff bases, significantly expanding the chemical diversity of accessible analogs. A notable example is the reaction of 7-amino-4-methylcoumarin with chloroacetyl chloride to form an intermediate that can be further derivatized. mdpi.com Functionalization is not limited to the 7-position. The Duff reaction, for instance, can introduce a formyl group at the C8 position of 7-hydroxy-4-methylcoumarin, providing a new site for subsequent reactions. researchgate.net
The following table summarizes key derivatization strategies for the coumarin core.
| Starting Material | Reagent | Position of Modification | Resulting Functional Group | Reference |
| 7-Hydroxy-4-methylcoumarin | 4-Chlorobenzoyl chloride | C7 | 4-Chlorobenzoate ester | mdpi.com |
| 7-Amino-4-methylcoumarin | (±)-2-Chloro-2-phenylacetyl chloride | C7 | Amide (-NH-CO-CH(Cl)Ph) | mdpi.com |
| 7-Hydroxy-4-methylcoumarin | Ethylacetoacetate, Resorcinol | C8 | Formyl (-CHO) via Duff Reaction | researchgate.net |
| 4-Hydroxycoumarin (B602359) | Aldehydes, α-halo ketones | C3, C4 | Fused dihydrofuran ring | frontiersin.org |
Stereoselective Synthesis of Enantiomers and Diastereomers for Specific Research Questions
While this compound itself is achiral, many of its most functionally interesting analogs possess one or more stereocenters. The specific three-dimensional arrangement of atoms (stereochemistry) is often critical for biological activity, as enantiomers or diastereomers of a compound can have vastly different interactions with chiral biological molecules like enzymes and receptors. Therefore, the ability to synthesize stereochemically pure compounds is essential for detailed research.
A chiral center can be introduced in the side chain attached to the coumarin core. For example, the synthesis of (±)-R,S-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide results in a racemic mixture (an equal mixture of both enantiomers) because the starting acyl chloride is itself racemic and the reaction conditions are not stereoselective. mdpi.com For specific research questions, such as determining which enantiomer is responsible for the observed biological activity, a stereoselective synthesis is required.
Modern asymmetric synthesis provides powerful tools for achieving this control, particularly through organocatalysis. nih.govsemanticscholar.org Although specific stereoselective methods for the title compound's analogs are not extensively detailed, general strategies developed for the coumarin scaffold are directly applicable. These methods often employ chiral catalysts, such as those derived from cinchona alkaloids or proline, to control the formation of a new stereocenter. nih.govsemanticscholar.orgresearchgate.net
Examples of applicable stereoselective reactions include:
Asymmetric Michael Additions: Chiral primary amine or thiourea (B124793) catalysts can direct the addition of nucleophiles to α,β-unsaturated coumarin derivatives, creating chiral products with high enantiomeric excess (ee). semanticscholar.org
Asymmetric Allylic Alkylations: Chiral catalysts can control the alkylation at a position allylic to a double bond on a coumarin precursor, establishing a stereocenter. semanticscholar.org
Asymmetric Cycloadditions: Organocatalyzed [4+2] cycloadditions can be used to construct new chiral rings fused to the coumarin core in a highly stereocontrolled manner. beilstein-journals.org
By adapting these established organocatalytic methods, analogs like 2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide could be synthesized as single enantiomers, allowing for a precise investigation of their structure-activity relationships.
Advanced Spectroscopic and Structural Elucidation of 4 Methyl 2 Oxo 2h Chromen 7 Yl Phenoxyacetate
High-Resolution NMR Spectroscopy for Complete Proton and Carbon Assignments
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, would be the primary technique for determining the solution-state structure of 4-methyl-2-oxo-2H-chromen-7-yl phenoxyacetate (B1228835).
For the closely related analog, methyl 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate, the following ¹H NMR spectral data has been reported (400 MHz, DMSO-d₆): δ 7.71 (d, 1H, H-5), 6.97 (d, 1H, H-6), 6.97 (s, 1H, H-8), 6.23 (s, 1H, H-3), 4.93 (s, 2H, OCH₂), 3.68 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃).
For the target compound, one would expect to see characteristic signals for the coumarin (B35378) core protons (H-3, H-5, H-6, and H-8) and the 4-methyl group. The phenoxyacetate moiety would introduce signals for the methylene (B1212753) protons of the acetate (B1210297) group and the aromatic protons of the phenyl ring. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for unambiguously assigning all proton and carbon signals and confirming the connectivity of the entire molecule.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for 4-methyl-2-oxo-2H-chromen-7-yl phenoxyacetate (Note: This table is predictive and based on typical chemical shift ranges for similar structures.)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-3 | 6.2 - 6.4 | s |
| H-5 | 7.6 - 7.8 | d |
| H-6 | 6.9 - 7.1 | dd |
| H-8 | 6.8 - 7.0 | d |
| 4-CH₃ | 2.4 - 2.6 | s |
| O-CH₂-C=O | 4.8 - 5.0 | s |
| Phenyl H (ortho) | 7.2 - 7.4 | m |
| Phenyl H (meta) | 7.0 - 7.2 | m |
| Phenyl H (para) | 7.1 - 7.3 | m |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound (Note: This table is predictive and based on typical chemical shift ranges for similar structures.)
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 (C=O) | 160 - 162 |
| C-3 | 112 - 114 |
| C-4 | 152 - 154 |
| C-4a | 110 - 112 |
| C-5 | 126 - 128 |
| C-6 | 113 - 115 |
| C-7 | 161 - 163 |
| C-8 | 101 - 103 |
| C-8a | 154 - 156 |
| 4-CH₃ | 18 - 20 |
| O-CH₂-C=O | 65 - 67 |
| O-CH₂-C=O | 168 - 170 |
| Phenyl C (ipso) | 157 - 159 |
| Phenyl C (ortho) | 121 - 123 |
| Phenyl C (meta) | 129 - 131 |
| Phenyl C (para) | 125 - 127 |
X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing Studies
While no crystal structure is available for the title compound, a structure for the related 4-methyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate (B104242) has been determined. In this analog, the dihedral angle between the coumarin ring system and the phenyl ring is 56.11 (6)°. Analysis of the crystal packing would reveal intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces that govern the supramolecular assembly in the solid state.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the lactone carbonyl (C=O) stretching of the coumarin ring, the ester carbonyl (C=O) stretching of the phenoxyacetate group, C-O-C stretching vibrations of the ether linkage, and various C-H and C=C aromatic stretching and bending vibrations.
For the related compound methyl 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate, prominent IR peaks (KBr, cm⁻¹) were observed at 1742 (ester C=O)
Computational Chemistry and Theoretical Studies of 4 Methyl 2 Oxo 2h Chromen 7 Yl Phenoxyacetate
Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Orbitals
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of molecules. researchgate.net These methods are used to optimize molecular geometry and calculate electronic parameters that govern a molecule's stability, reactivity, and spectroscopic properties. rsc.orgrsc.org For coumarin (B35378) derivatives, DFT has been employed to understand their structure, electronic characteristics, and reactivity. rsc.orgorientjchem.org
Studies on derivatives of methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate have utilized DFT to determine their standardized molecular structure geometry. researchgate.netresearchgate.net Molecular orbital calculations provide detailed information on spatial properties, nodal patterns, and atomic contributions. researchgate.netresearchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular reactivity and stability; a smaller gap generally implies higher reactivity. mdpi.com
For instance, DFT calculations on related coumarin-benzothiazepine hybrids were performed at the B3LYP/6-311++G(d,p) basis level to investigate their electronic characteristics, including frontier molecular orbital (FMO) energy. rsc.org Similarly, for 3-methoxycarbonyl-4-hydroxy coumarin, the HOMO and LUMO energies were calculated to be -0.25767 eV and -0.09207 eV, respectively, resulting in an energy gap of approximately 0.1656 eV. mdpi.com These calculations help in identifying the most reactive sites for electrophilic and nucleophilic attacks. researchgate.net The molecular electrostatic potential (MEP) map, another output of DFT studies, visualizes the charge distribution and helps predict sites for intermolecular interactions.
Table 1: Representative Quantum Chemical Parameters for Related Coumarin Derivatives Note: Data presented is for analogous compounds and serves to illustrate the typical outputs of DFT calculations.
| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|---|
| 3-methoxycarbonyl-4-hydroxy coumarin | DFT/6–311++G(d,p) | -0.25767 | -0.09207 | 0.1656 | mdpi.com |
| Coumarin-pyrano-chromene derivative (4a) | M06-2X/6-31G(d,p) | - | - | 5.168 | rsc.org |
| Coumarin-pyrano-chromene derivative (4b) | M06-2X/6-31G(d,p) | - | - | 6.308 | rsc.org |
Conformational Analysis and Energy Landscapes
Conformational analysis is crucial for understanding the three-dimensional structure of a molecule, which dictates its biological activity. This analysis explores the different spatial arrangements of atoms (conformers) and their relative energies to identify the most stable conformations.
In another related compound, 4-methyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate (B104242), the dihedral angle between the coumarin ring system and the phenyl ring is 56.11°. nih.gov Computational studies on methyl 2-(4-methyl-2-oxo-2h-chromen-7-yloxy) acetate (B1210297) derivatives suggest that the 3D geometric structure is not planar. researchgate.net Such computational analyses can map the potential energy surface as a function of rotatable bonds, revealing the energy barriers between different conformations and identifying the global minimum energy structure. This information is vital for understanding how the molecule might adapt its shape to fit into a biological target's binding site.
Molecular Dynamics Simulations for Solution-State Behavior and Ligand-Target Interactions
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the behavior of a molecule over time in a simulated physiological environment. This technique is invaluable for assessing the stability of a ligand when bound to its biological target and understanding the nature of their interactions. nih.govbenthamdirect.com
In studies involving coumarin derivatives, MD simulations have been used to verify the accuracy of docking results and assess the stability of ligand-protein complexes. nih.govbenthamdirect.com For instance, a 50 ns MD simulation was used to confirm the binding mode and stability of coumarin inhibitors targeting Cyclin-dependent Kinase 9 (CDK9). nih.gov The stability of the complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable RMSD value suggests that the complex has reached equilibrium and the binding mode is stable.
MD simulations can also elucidate the behavior of the molecule in a solvent, providing insights into its solubility and aggregation properties. Furthermore, techniques like Prime MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) can be applied to MD simulation trajectories to calculate the binding free energy, offering a more quantitative measure of binding affinity.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models are powerful tools in ligand-based drug design, used to predict the activity of novel compounds and guide the optimization of lead candidates. nih.gov
Numerous QSAR studies have been conducted on coumarin derivatives for various biological activities, including anticancer, enzyme inhibitory, and antioxidant effects. nih.govnih.govresearchgate.net These models typically use a set of calculated molecular descriptors that quantify various aspects of a molecule's structure, such as its steric, electronic, and hydrophobic properties.
For example, a 3D-QSAR study on coumarin derivatives as CDK9 inhibitors used Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. nih.govbenthamdirect.com The statistical significance of these models, indicated by high R² (correlation coefficient) and Q² (cross-validated correlation coefficient) values, confirmed their robustness and accuracy. nih.govbenthamdirect.com The resulting contour maps from these analyses highlight regions around the molecular scaffold where modifications are likely to increase or decrease activity, providing clear guidance for designing more potent derivatives. nih.govbenthamdirect.com Similarly, 2D-QSAR models for 4-substituted coumarins as tubulin polymerization inhibitors have been developed using genetic algorithms and multiple linear regression, demonstrating good predictive power. nih.gov These findings are useful for the virtual screening and rational design of new therapeutic agents based on the coumarin structure. nih.gov
Molecular Docking Studies with Hypothesized Biological Targets
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. sci-hub.st It is widely used to hypothesize the binding mode of a potential drug and estimate its binding affinity, providing insights into the molecular basis of its biological activity. nih.govbenthamdirect.com
Coumarin derivatives have been the subject of numerous molecular docking studies to explore their interactions with various biological targets, including enzymes and receptors implicated in cancer and other diseases. rsc.orgnih.govjournalwjbphs.com For instance, docking studies of coumarin-based compounds with Cyclin-dependent Kinase 9 (CDK9) were performed to generate their binding modes within the enzyme's active site. nih.govbenthamdirect.com In another study, docking of (E)-4-(substituted-benzylideneamino)-2H-chromen-2-one derivatives into the active site of carbonic anhydrase II revealed key interactions with amino acid residues like Asn66 and Gln91. sci-hub.st
These studies typically identify crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. sci-hub.st The output often includes a scoring function that ranks different binding poses and estimates the binding energy, with lower energy values indicating more favorable binding. sci-hub.st Such insights are instrumental in structure-based drug design, helping to rationalize observed biological activities and guide the synthesis of new analogues with improved affinity and selectivity. mdpi.comresearchgate.netresearchgate.net
Prediction of Reactivity and Mechanistic Pathways through Computational Methods
Computational methods, particularly DFT, are powerful tools for predicting the chemical reactivity of molecules and elucidating potential reaction mechanisms. mdpi.com By analyzing the electronic structure, one can identify the most likely sites for chemical reactions.
The reactivity of the coumarin core has been extensively investigated, with a focus on the C3 and C4 positions of the pyranone ring. nih.govmdpi.com The conjugated C=C bond between C3 and C4 is a key site for chemical modification. mdpi.com Computational analysis of the frontier molecular orbitals (HOMO and LUMO) can predict the susceptibility of this bond to nucleophilic or electrophilic attack. The distribution of the HOMO often indicates the sites most susceptible to electrophilic attack, while the LUMO distribution points to sites prone to nucleophilic attack.
Furthermore, the molecular electrostatic potential (MEP) map provides a visual guide to the charge distribution across the molecule. Regions of negative potential (typically colored red or yellow) are electron-rich and are likely sites for electrophilic attack, whereas regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. These computational predictions can rationalize observed reaction outcomes and guide the design of synthetic pathways for creating new coumarin derivatives. nih.gov
An extensive search for scientific literature detailing the biological activity of the specific compound 4-methyl-2-oxo-2H-chromen-7-yl phenoxyacetate (B1228835) did not yield research findings that fall within the scope of the requested article outline.
The search results provided information on a variety of other coumarin derivatives, which, while structurally related, are not the specific compound of interest. These related compounds include, but are not limited to, chloroacetates, phenyl carbamates, and other esters or derivatives of the 4-methyl-2-oxo-2H-chromen-7-yl core structure. These analogs have been investigated for activities such as enzyme inhibition and antimicrobial effects.
However, in strict adherence to the instructions to focus solely on "4-methyl-2-oxo-2H-chromen-7-yl phenoxyacetate" and to exclude any information that falls outside the explicit scope, it is not possible to generate the requested article. Presenting data from different, albeit similar, molecules would be scientifically inaccurate and would violate the core requirements of the prompt.
Therefore, no content can be provided for the following sections as they pertain specifically to this compound:
Biological Activity Investigations of 4 Methyl 2 Oxo 2h Chromen 7 Yl Phenoxyacetate Excluding Clinical Trials and Safety/toxicity
Antimicrobial Activity Investigations (Bacteria, Fungi, Viruses, Parasites)
Without dedicated research on 4-methyl-2-oxo-2H-chromen-7-yl phenoxyacetate (B1228835), a scientifically accurate and thorough article conforming to the specified outline cannot be constructed.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination (in vitro)
The antimicrobial efficacy of coumarin (B35378) derivatives is commonly quantified using broth microdilution or agar (B569324) diffusion methods to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.
Studies on various derivatives of 7-hydroxy-4-methylcoumarin show a range of antibacterial activities against both Gram-positive and Gram-negative bacteria. For instance, certain Schiff base derivatives have demonstrated MIC values between 31-300 µg/mL. orientjchem.org One particularly potent derivative showed an MIC of 40 µg/mL against Staphylococcus aureus and Micrococcus luteus, and 31 µg/mL against Escherichia coli. orientjchem.orgresearchgate.net Other related compounds, such as 8-arylazo-7-hydroxy-4-methyl coumarins, have also shown significant zones of inhibition against bacterial strains including S. aureus, Bacillus subtilis, E. coli, and Pseudomonas aeruginosa. researchgate.net The parent compound, 7-hydroxy-4-methyl coumarin, displayed moderate activity against E. coli with a 9 mm zone of inhibition at a concentration of 125 ppm, but was inactive against S. aureus. ui.ac.id
While specific MIC and MBC values for 4-methyl-2-oxo-2H-chromen-7-yl phenoxyacetate are not extensively documented, the data from analogous compounds suggest that modifications at the 7-position of the 4-methylcoumarin (B1582148) core are critical for antimicrobial activity. The nature of the substituent plays a key role; it has been noted that bulky groups such as phenoxyacetate may influence the compound's reactivity and efficacy compared to smaller substituents like chloroacetate.
Below is a table of representative MIC data for analogous 4-methylcoumarin derivatives against various bacterial strains.
| Compound Type | Bacterial Strain | MIC (µg/mL) |
| Schiff Base Derivative of 7-hydroxy-4-methylcoumarin | Escherichia coli | 31 |
| Schiff Base Derivative of 7-hydroxy-4-methylcoumarin | Staphylococcus aureus | 40 |
| Schiff Base Derivative of 7-hydroxy-4-methylcoumarin | Micrococcus luteus | 40 |
This table presents data for structurally related compounds to indicate the potential range of activity for 4-methylcoumarin derivatives.
Mechanisms of Antimicrobial Action (e.g., Cell Wall Synthesis Inhibition, DNA Replication Interference)
The antimicrobial mechanisms of coumarins are multifaceted. A primary mode of action for many coumarin derivatives is the inhibition of bacterial DNA gyrase. This enzyme is crucial for bacterial DNA replication and transcription. By targeting DNA gyrase, these compounds can effectively halt essential cellular processes, leading to bacterial growth inhibition and death. This mechanism is observed in a structurally similar compound, 4-methyl-2-oxo-2H-chromen-7-yl chloroacetate, suggesting a plausible mechanism for other 7-O-substituted analogues. The coumarin ring system is a key pharmacophore that facilitates this interaction with bacterial enzymes. nih.gov
Antiproliferative and Apoptotic Activity in Cancer Cell Lines (In Vitro)
The 4-methylcoumarin scaffold is a prominent feature in many compounds investigated for anticancer properties. Derivatives have shown the ability to inhibit the growth of various cancer cell lines, induce programmed cell death (apoptosis), and halt the cell division cycle. researchgate.netmdpi.com
Cell Viability and Proliferation Assays (e.g., MTT, SRB)
The antiproliferative effects of coumarin derivatives are typically evaluated using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) assays. These tests measure the metabolic activity of cells, which correlates with cell viability and proliferation. The results are often expressed as the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%.
A wide range of 4-methylcoumarin derivatives have demonstrated potent antiproliferative activity. For example, certain novel N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides showed significant cytotoxicity against human breast (MCF-7) and lung adenocarcinoma (A-549) cancer cell lines, with one compound exhibiting an IC50 value of 6.40 µg/mL against the A-549 line. nih.gov Similarly, other modified chromene derivatives have been found to be highly active in growth inhibition assays, including against drug-resistant tumor cells. researchgate.net The antiproliferative activity of these compounds highlights their potential as templates for the development of new anticancer agents. nih.govresearchgate.netmdpi.com
The table below shows representative IC50 values for various coumarin/chromene derivatives against human cancer cell lines.
| Compound Type | Cancer Cell Line | IC50 Value |
| N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide | A-549 (Lung) | 6.40 µg/mL |
| N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide | MCF-7 (Breast) | 22.09 µg/mL |
| Carbonyl Group-Modified Rotenone Analogue | MCF-7 (Breast) | 5.72 µM |
| Carbonyl Group-Modified Rotenone Analogue | HCT116 (Colorectal) | 8.86 µM |
This table presents data for structurally related compounds to illustrate the antiproliferative potential of the broader class of molecules.
Induction of Apoptosis and Cell Cycle Arrest Mechanisms
Beyond simply inhibiting proliferation, many coumarin derivatives actively induce apoptosis and disrupt the normal progression of the cell cycle in cancer cells. nih.govnih.gov These mechanisms are often investigated using techniques like flow cytometry and western blotting.
Flow cytometry analysis has shown that 4-aryl-4H-chromenes can arrest cells in the G2/M phase of the cell cycle, which is a critical checkpoint before cell division. researchgate.net This arrest is often followed by the induction of apoptosis, which can be identified by an increase in the sub-G1 cell population. mdpi.com The hallmarks of apoptosis induction by these compounds include morphological changes, nuclear fragmentation, and chromatin condensation. nih.gov
Key molecular events in the apoptotic pathway triggered by these compounds include the activation of caspases (such as caspase-3 and caspase-9) and the cleavage of poly(ADP-ribose) polymerase (PARP). researchgate.netnih.gov Caspases are proteases that execute the process of apoptosis, and PARP cleavage is a classic indicator of this process.
Modulation of Oncogenic Pathways and Gene Expression
The anticancer effects of 4-methylcoumarin derivatives are rooted in their ability to interfere with specific oncogenic signaling pathways and modulate the expression of genes involved in cell survival and apoptosis.
Studies on related compounds have shown they can decrease the protein level of the anti-apoptotic protein Bcl-2 while upregulating pro-apoptotic proteins like Bax. nih.govmdpi.com The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis. Furthermore, these compounds can modulate key signaling pathways that are often dysregulated in cancer. For instance, treatment with a related phenol (B47542) compound diminished the phosphorylation levels of Src and STAT3, two proteins involved in cell survival and proliferation signaling. nih.gov Other observed effects in response to similar compounds include the upregulation of tumor suppressor genes like p53 and p21 and the downregulation of survival pathways involving AKT1 and ERK1/2. mdpi.com Some derivatives may also activate the AMPK pathway, leading to the inactivation of the mTOR signaling cascade, which is crucial for cell growth and proliferation. mdpi.com
Antioxidant and Free Radical Scavenging Properties (In Vitro)
Coumarin derivatives are well-recognized for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. asianpubs.orgresearchgate.net This activity is typically evaluated using cell-free chemical assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govscispace.com
DPPH, ABTS, FRAP Assays
The antioxidant potential of coumarin derivatives is often evaluated using various in vitro assays that measure their ability to scavenge free radicals or reduce oxidizing agents. Commonly employed methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.
Research on a range of 4-methylcoumarin derivatives has demonstrated that their antioxidant activity is significantly influenced by the nature and position of substituents on the coumarin nucleus. Studies have consistently shown that the presence of hydroxyl groups is a key determinant for potent radical scavenging activity. For instance, 4-methylcoumarins with ortho-dihydroxy (catechol) moieties, such as 7,8-dihydroxy-4-methylcoumarin, have been found to be excellent radical scavengers mdpi.comnih.gov. Their efficacy is attributed to the ability to donate a hydrogen atom and form a stable phenoxyl radical.
In contrast, coumarins where the hydroxyl groups are replaced by other functionalities, such as methoxy (B1213986) groups or ester side chains, generally exhibit weaker or no significant scavenging effects in DPPH and other radical scavenging assays researchgate.net. Since this compound possesses a phenoxyacetate group at the 7-position instead of a hydroxyl group, its direct radical scavenging capacity in assays like DPPH and ABTS is expected to be limited compared to its hydroxylated analogs. However, it is noteworthy that some studies have reported unexpected antioxidant activity in acetylated coumarin derivatives, suggesting that the ester linkage might contribute to antioxidant potential through mechanisms other than direct hydrogen atom donation mdpi.comnih.gov.
Specific quantitative data from DPPH, ABTS, or FRAP assays for this compound is not available in the reviewed literature. However, the general structure-activity relationships established for 4-methylcoumarins are summarized in the table below.
| Substitution Pattern on 4-Methylcoumarin Core | General Antioxidant Activity (DPPH, ABTS) |
| Dihydroxy (e.g., 7,8-dihydroxy) | High |
| Monohydroxy | Moderate to Low |
| Methoxy or Ester substitution | Low to Negligible |
Cellular Antioxidant Activity
Beyond chemical-based assays, evaluating the antioxidant effects of a compound within a cellular environment provides more biologically relevant information. Cellular antioxidant activity (CAA) assays measure the ability of a compound to protect cells from oxidative stress induced by various agents.
Studies on 4-methylcoumarin derivatives have demonstrated their potential to exert antioxidant effects at the cellular level. For example, certain 4-methylcoumarins have been shown to protect cells from reactive oxygen species (ROS) induced damage mdpi.com. The mechanisms underlying these cellular antioxidant effects can be multifaceted, including not only direct radical scavenging but also the modulation of endogenous antioxidant defense systems and interaction with cellular signaling pathways involved in oxidative stress response.
While specific CAA data for this compound is not available, research on related compounds suggests that it could potentially influence cellular redox balance. The lipophilicity conferred by the phenoxyacetate moiety might facilitate its transport across cell membranes, a crucial factor for intracellular activity.
Anti-inflammatory Mechanisms in Cell-Based Models
The anti-inflammatory properties of coumarin derivatives are well-documented, and research has delved into the molecular mechanisms underlying these effects using various cell-based models, often involving immune cells like macrophages.
Inhibition of Inflammatory Mediators (e.g., COX, LOX, Cytokines)
A key aspect of the inflammatory response is the production of inflammatory mediators, including prostaglandins (B1171923) and leukotrienes, which are synthesized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively. Additionally, pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) play a pivotal role in orchestrating the inflammatory cascade.
Numerous studies have shown that 4-methylcoumarin derivatives can effectively inhibit the production of these inflammatory mediators. For instance, certain 7,8-dihydroxy and 7,8-diacetoxy-4-methylcoumarin (B1216158) derivatives have been found to significantly lower the expression of COX-2, the inducible isoform of COX, in lipopolysaccharide (LPS)-stimulated microglial cells jst.go.jpjst.go.jp. The inhibition of COX-2 leads to a reduction in prostaglandin (B15479496) synthesis.
Furthermore, various coumarin derivatives have been reported to suppress the production of pro-inflammatory cytokines. In cell-based assays, treatment with certain coumarins has resulted in a dose-dependent decrease in the levels of TNF-α and IL-6 in LPS-activated macrophages nih.gov. The ability of these compounds to interfere with the synthesis of key inflammatory molecules highlights their potential as anti-inflammatory agents. The table below summarizes the observed effects of some 4-methylcoumarin derivatives on inflammatory mediators.
| 4-Methylcoumarin Derivative | Cell Model | Effect on Inflammatory Mediators |
| 7,8-dihydroxy-4-methylcoumarin derivative | Rat microglial cells | Inhibition of COX-2 expression, TNF-α, and PGE2 production jst.go.jpjst.go.jp |
| 7,8-diacetoxy-4-methylcoumarin derivative | Rat microglial cells | Inhibition of COX-2 expression, TNF-α, and PGE2 production jst.go.jpjst.go.jp |
| Various 7-substituted coumarins | RAW 264.7 macrophages | Inhibition of IL-6 and TNF-α release |
Signaling Pathway Modulation (e.g., NF-κB)
The expression of many pro-inflammatory genes, including those for COX-2 and various cytokines, is regulated by key intracellular signaling pathways. The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals like LPS, NF-κB translocates to the nucleus and initiates the transcription of target genes.
Several studies have demonstrated that the anti-inflammatory effects of coumarin derivatives are mediated through the modulation of the NF-κB signaling pathway. For example, certain coumarins have been shown to inhibit the activation of NF-κB in LPS-stimulated macrophages. This inhibition prevents the downstream expression of a wide array of inflammatory mediators. The modulation of other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, has also been implicated in the anti-inflammatory actions of some coumarins nih.gov.
Given that the phenoxyacetate moiety is present in some known anti-inflammatory drugs, it is plausible that this compound could also modulate these inflammatory signaling pathways. However, this remains to be experimentally verified.
Pre-clinical In Vivo Efficacy Studies (Non-Human Animal Models)
While in vitro studies provide valuable insights into the mechanisms of action, preclinical in vivo studies in animal models are crucial for establishing the potential therapeutic efficacy of a compound.
Proof-of-Concept Efficacy in Disease Models
Various animal models are employed to assess the efficacy of compounds in different pathological conditions, including inflammation, infection, cancer, and neurological disorders.
Animal Models of Inflammation: The anti-inflammatory activity of coumarin derivatives has been evaluated in several in vivo models. The carrageenan-induced paw edema model in rats is a widely used acute inflammation model. Studies have shown that oral or intraperitoneal administration of certain coumarin derivatives can significantly reduce paw swelling in this model, demonstrating their anti-inflammatory effects in a living organism nih.govresearchgate.net.
Animal Models of Infection: Some coumarin derivatives have been investigated for their efficacy in animal models of infectious diseases. For instance, in a murine model of cutaneous leishmaniasis, treatment with a coumarin derivative was found to significantly reduce lesion size, indicating its potential as an anti-leishmanial agent plos.org. In a model of infectious colitis, a coumarin derivative demonstrated the ability to reduce pathogen load and intestinal inflammation frontiersin.org.
Animal Models of Cancer Progression: The anti-cancer potential of coumarins has also been explored in vivo. In a study using an Ehrlich ascites carcinoma model in mice, a 7-isopentenyloxycoumarin derivative was shown to reduce tumor volume and the number of viable cancer cells, with the proposed mechanism involving the inhibition of angiogenesis nih.gov.
Animal Models of Amnesia: The neuroprotective effects of certain coumarin derivatives have been assessed in animal models of amnesia. For example, in a scopolamine-induced amnesia model in mice, a substituted 4-methyl-2-oxo-2H-chromen-7-yl phenylcarbamate demonstrated the ability to ameliorate memory impairment nih.gov.
Although no specific in vivo efficacy data for this compound has been reported, the findings from these studies on related coumarin derivatives suggest that this class of compounds holds promise for a variety of therapeutic applications. The table below provides a summary of in vivo studies on some coumarin derivatives.
| Coumarin Derivative | Animal Model | Observed Efficacy |
| Substituted 6-(benzylamino)-7-hydroxy-4-methylcoumarins | Carrageenan-induced rat paw edema | Reduction of paw edema nih.gov |
| Unspecified coumarin derivative | Murine model of cutaneous leishmaniasis | Reduced lesion size plos.org |
| Unspecified coumarin derivative | Infectious colitis model | Reduced pathogen load and intestinal inflammation frontiersin.org |
| 7-isopentenyloxycoumarin | Ehrlich ascites carcinoma in mice | Reduced tumor volume and viable cancer cells nih.gov |
| Substituted 4-methyl-2-oxo-2H-chromen-7-yl phenylcarbamate | Scopolamine-induced amnesia in mice | Amelioration of memory impairment nih.gov |
Target Engagement and Pharmacodynamic Biomarker Analysis in Vivo
Following a comprehensive review of available scientific literature, no specific studies detailing the in vivo target engagement or pharmacodynamic biomarker analysis of this compound were identified. Research focusing on the direct interaction of this compound with its potential biological targets within a living organism, and the subsequent measurement of downstream physiological or biochemical changes, has not been published. Consequently, data tables and detailed research findings for this specific area of investigation could not be compiled.
While the broader class of coumarin derivatives has been a subject of extensive research, demonstrating a wide range of biological activities, the specific data for "this compound" in the context of in vivo target engagement and biomarker analysis remains unavailable in the public domain. Further research is required to elucidate the specific molecular interactions and pharmacodynamic effects of this compound in preclinical models.
Structure Activity Relationship Sar Studies of 4 Methyl 2 Oxo 2h Chromen 7 Yl Phenoxyacetate and Its Analogs
Impact of Substituents on Phenoxyacetate (B1228835) Moiety on Biological Activity
The phenoxyacetate portion of the molecule serves as a key site for structural modification to modulate biological activity. The nature, position, and size of substituents on the phenyl ring can significantly influence the compound's interaction with biological targets.
The electronic properties of substituents on the phenyl ring of the phenoxyacetate moiety play a pivotal role in determining the biological potency of the analogs. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density distribution across the molecule, affecting its binding affinity to target proteins or enzymes. nih.gov
Generally, the presence of EWGs like nitro (NO₂) or halogen atoms (F, Cl, Br) can impact the molecule's activity. For instance, in related coumarin-3-carboxamides, phenyl rings bearing fluorine atoms were found to have a potent effect on anticancer activity, whereas those with chlorine and bromine showed less activity. nih.gov This suggests that both the electronegativity and the size of the halogen are important factors. The presence of smaller, highly electronegative atoms like fluorine can lead to favorable interactions, such as hydrogen bonding with receptor sites like Lysine or Aspartic acid residues. nih.gov
Conversely, the introduction of EDGs such as methyl (CH₃) or methoxy (B1213986) (OCH₃) groups can also modulate activity, though their effect can be context-dependent. In some series of coumarin (B35378) derivatives, these groups led to weaker activity, suggesting that increased electron density on the phenyl ring may not be favorable for certain biological targets. nih.gov The electronic effects of substituents are known to influence the stability and reactivity of coumarin derivatives, which in turn affects their pharmacological properties. nih.gov
Steric hindrance is another critical factor. Bulky substituents on the phenyl ring can physically obstruct the optimal binding of the molecule to its target site. The size of para-substituted groups on the benzene (B151609) ring may negatively affect anticancer properties if they are too large. nih.gov This indicates that the binding pocket of the target likely has specific spatial constraints.
The following table summarizes the general impact of different substituents on the phenyl ring of coumarin derivatives based on reported findings.
| Substituent (R) | Electronic Effect | General Impact on Biological Activity | Reference |
| -F, -CF₃ | Electron-Withdrawing | Often enhances activity; can form H-bonds | nih.govnih.gov |
| -Cl, -Br | Electron-Withdrawing | Moderate to decreased activity; size is a factor | nih.gov |
| -NO₂ | Strong Electron-Withdrawing | Can favor activity | mdpi.com |
| -CH₃, -OCH₃ | Electron-Donating | Often results in weak or decreased activity | nih.gov |
The position of the substituent on the phenyl ring (ortho, meta, or para) is a crucial determinant of biological activity. Different positional isomers can exhibit vastly different potencies due to variations in how they orient themselves within a biological target's binding site. This positioning affects the molecule's ability to form key interactions, such as hydrogen bonds or hydrophobic contacts.
For example, studies on 3-phenylcoumarin (B1362560) derivatives as Monoamine Oxidase B (MAO-B) inhibitors showed that the position of substituents on the phenyl ring significantly influenced inhibitory activity. frontiersin.org A halogen substituent at the para position of the 3-phenyl ring can result in potent inhibition. frontiersin.org While this relates to a phenyl group directly attached to the coumarin core, the principle of positional isomerism remains broadly applicable to the phenoxyacetate moiety. The spatial arrangement dictated by the substitution pattern affects how the molecule fits into the active site and interacts with key amino acid residues.
In the context of anticancer activity, para-substituted N-phenyl coumarin-3-carboxamides were particularly sensitive to the substituent's properties. nih.gov This highlights that the distal end of the molecule, relative to the coumarin core, is critical for biological interactions, and its substitution pattern must be optimized for maximal efficacy.
Role of the 4-methyl-2-oxo-2H-chromen-7-yl Core in Biological Interactions
The 4-methyl-2-oxo-2H-chromen-7-yl (4-methylcoumarin) scaffold is not merely a carrier for the phenoxyacetate group; it is an active contributor to the molecule's biological profile. Its unique structure facilitates various non-covalent interactions with biological targets. researchgate.net
Modifications to the core chromene ring system have been shown to be a powerful strategy for enhancing biological activity. The introduction of hydroxyl (-OH) groups, in particular, can significantly boost potency.
A key finding in SAR studies of coumarins is the importance of a catechol (ortho-dihydroxy) group on the benzene ring of the coumarin scaffold. nih.gov For example, 6,7-dihydroxycoumarin and 7,8-dihydroxycoumarin derivatives show markedly improved inhibitory activities against targets like the Mcl-1 anti-apoptotic protein compared to unsubstituted coumarin. nih.gov This enhancement is attributed to the ability of the catechol moiety to form critical hydrogen bonds and other interactions within the target's binding site. Conversely, methylation of these hydroxyl groups, converting them to methoxy (-OCH₃) groups, typically leads to a significant reduction in activity, underscoring the essential role of the free hydroxyls. nih.gov
Similarly, in anticancer studies, 7,8-dihydroxy-4-methylcoumarins were identified as a highly effective subgroup of compounds. nih.gov
The table below illustrates the effect of hydroxyl and acetoxy modifications on the coumarin ring.
| Modification on Chromene Ring | Effect on Biological Activity | Rationale | Reference |
| 6,7-dihydroxy (catechol) | Significant increase | Enhanced binding through hydrogen bonds | nih.gov |
| 7,8-dihydroxy | Significant increase | Enhanced binding affinity | nih.gov |
| 7,8-diacetoxy | Moderate activity | Acetoxy groups can act as prodrugs, hydrolyzed to active hydroxyls | nih.gov |
| 6-bromo | Moderate activity | Halogen substitution can influence electronic properties and binding | nih.gov |
The methyl group at the C4 position of the coumarin ring is a defining feature of this series of compounds and has a significant influence on their biological and metabolic profiles. While seemingly a minor addition, this methyl group serves several important functions.
From a metabolic standpoint, the C4-methyl group can prevent the formation of potentially mutagenic metabolites. Coumarins lacking a C4 substituent can be metabolized by cytochrome P450 enzymes to form 3,4-coumarin epoxides, which are toxic. The presence of the methyl group at C4 sterically hinders this metabolic pathway, potentially leading to a safer pharmacological profile.
Furthermore, the C4 position is critical for certain biological activities. For instance, the well-known anticoagulant activity of coumarins like warfarin (B611796) requires a hydroxyl group at C4. The presence of a methyl group instead is thought to abolish this anticoagulant effect, allowing the molecule to be developed for other therapeutic purposes without causing bleeding-related side effects.
SAR studies have also shown that substitution at the C4 position can directly influence potency. The introduction of a hydrophobic electron-withdrawing group, such as a trifluoromethyl (-CF₃) group, at the C4 position of 6,7-dihydroxycoumarin was found to dramatically enhance inhibitory capacity against Mcl-1. nih.gov In contrast, a hydrophilic group at this position was detrimental to activity. nih.gov This indicates that the C4 position resides in a hydrophobic pocket of the target enzyme, where the methyl group of the parent compound can establish favorable van der Waals interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activities
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. pensoft.net By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds and provide insights into the structural features that are most important for efficacy.
Several QSAR studies have been conducted on coumarin derivatives to elucidate the key molecular properties driving their biological effects. These models typically use a range of molecular descriptors, which are numerical values that characterize the steric, electronic, and lipophilic properties of the molecules.
A 3D-QSAR analysis of coumarin derivatives as Mcl-1 inhibitors provided new insights into the relationship between their inhibitory effects and their steric-electrostatic properties. nih.gov Such models generate 3D contour maps that visualize regions where bulky or charged groups would be favorable or unfavorable for activity, guiding the rational design of more potent inhibitors.
In another QSAR study on a series of thiazole (B1198619) derivatives, it was found that antioxidant activity increased with a decrease in molecular area, volume, and lipophilicity (LogP), and an increase in the magnitude of the dipole moment. pensoft.net The analysis revealed that smaller, more polar molecules tended to have higher activity. Specifically, the models indicated that:
Molecular Size: Smaller molecular volume and surface area were correlated with higher antioxidant activity.
Lipophilicity: Lower lipophilicity (hydrophilicity) was favorable.
Electronic Properties: Increased dipole moment and higher energy of the lowest unoccupied molecular orbital (LUMO) were associated with increased activity. pensoft.net
These findings suggest that for this class of compounds, efficient interaction with the biological target may depend on specific size constraints and a favorable electronic profile that favors polar interactions over purely hydrophobic ones. Such QSAR models serve as powerful predictive tools, enabling medicinal chemists to prioritize the synthesis of compounds with a higher probability of success. pensoft.net
Advanced Analytical Methodologies for Research and Quantification of 4 Methyl 2 Oxo 2h Chromen 7 Yl Phenoxyacetate
Chromatographic Separation Techniques (HPLC, GC) for Purity Assessment and Quantification in Research Samples
Chromatographic methods are the cornerstone for separating and quantifying components within a mixture, making them indispensable for assessing the purity of newly synthesized compounds like 4-methyl-2-oxo-2H-chromen-7-yl phenoxyacetate (B1228835). High-Performance Liquid Chromatography (HPLC) is particularly well-suited for non-volatile and thermally sensitive molecules such as coumarin (B35378) derivatives. Gas Chromatography (GC) can also be used if the compound is sufficiently volatile or can be derivatized to increase its volatility.
The development of a robust HPLC method for purity assessment involves the systematic optimization of several parameters to achieve adequate separation of the main compound from any impurities, starting materials, or by-products.
Column Selection: A reversed-phase column, such as a C18 or C8, is typically the first choice for moderately polar compounds like coumarin esters. The hydrophobicity of the stationary phase provides effective separation based on the differential partitioning of the analyte and impurities.
Mobile Phase Composition: A gradient elution using a mixture of an aqueous solvent (often water with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent (commonly acetonitrile (B52724) or methanol) is generally employed. A typical gradient might start with a higher proportion of the aqueous phase and gradually increase the organic phase concentration to elute more hydrophobic components.
Detection: A Diode Array Detector (DAD) or a variable wavelength UV detector is highly effective, as the coumarin scaffold possesses strong chromophores. Monitoring at multiple wavelengths allows for the detection of impurities that may have different absorption maxima from the main compound. The characteristic UV absorption maxima for related coumarins are often found around 320 nm. mdpi.com
Once developed, the method must be validated according to established guidelines to ensure its reliability. Validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: Demonstrating a proportional relationship between detector response and analyte concentration over a specific range.
Accuracy: The closeness of the measured value to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Interactive Table: Example HPLC Method Parameters for Coumarin Derivative Analysis
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | C18, 4.6 x 250 mm, 5 µm | Reversed-phase separation based on hydrophobicity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase; acid improves peak shape. |
| Mobile Phase B | Acetonitrile | Organic component for eluting the analyte. |
| Gradient | 5% B to 95% B over 20 min | Ensures elution of compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |
| Detector | UV/DAD at 322 nm | Detection based on the strong UV absorbance of the coumarin core. mdpi.com |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
During the synthesis of 4-methyl-2-oxo-2H-chromen-7-yl phenoxyacetate, reaction progress can be monitored efficiently using Thin Layer Chromatography (TLC). Small aliquots of the reaction mixture are spotted onto a TLC plate (e.g., silica (B1680970) gel) and eluted with an appropriate solvent system (e.g., Chloroform-Ethyl acetate). researchgate.net The disappearance of starting material spots and the appearance of the product spot, visualized under a UV lamp, provide a quick and effective way to determine the reaction's endpoint. researchgate.net
For more quantitative analysis in stability studies, HPLC is the preferred method. To assess the stability of this compound, solutions of the compound are subjected to various stress conditions (e.g., acidic, basic, oxidative, thermal, photolytic). At specified time intervals, samples are analyzed by a validated HPLC method. The decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products are used to determine the degradation rate and pathways.
Hyphenated Techniques (LC-MS, GC-MS) for Metabolite Profiling (in non-human biological matrices) and Degradation Product Identification
Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry (MS), are powerful tools for structural elucidation.
Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for confirming the molecular weight of the synthesized this compound. researchgate.net Following chromatographic separation, the analyte is ionized (e.g., by Electrospray Ionization - ESI) and the mass-to-charge ratio (m/z) of the molecular ion is determined, providing direct confirmation of the compound's identity. mdpi.com
In the identification of degradation products, LC-MS/MS (tandem mass spectrometry) is particularly useful. The molecular ion of a potential degradation product can be isolated and fragmented to produce a characteristic fragmentation pattern. This pattern provides structural clues; for instance, the presence of a fragment ion corresponding to the 4-methylcoumarin (B1582148) core would suggest that modification occurred on the phenoxyacetate portion of the molecule. The fragmentation of a related coumarin amide, for example, generated a characteristic 4-methyl-2-oxo-2H-chromen-7-aminium cation, illustrating how fragmentation can pinpoint specific parts of a molecule. mdpi.com
For metabolite profiling in non-human biological matrices (e.g., liver microsomes), a sample of this compound is incubated with the matrix. The mixture is then analyzed by LC-MS. Metabolites are identified by searching for masses corresponding to expected metabolic transformations, such as hydroxylation (+16 Da), glucuronidation (+176 Da), or sulfation (+80 Da), compared to the parent drug. The high resolution and accuracy of modern mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) instruments, allow for the determination of elemental formulas for both the parent compound and its metabolites. mdpi.com
Spectrophotometric Methods (UV-Vis, Fluorescence) for Concentration Determination in Research Solutions
UV-Visible (UV-Vis) spectrophotometry is a straightforward and accessible method for determining the concentration of this compound in research solutions, provided no other components in the solution absorb at the same wavelength. The method relies on the Beer-Lambert law. A calibration curve is first constructed by measuring the absorbance of several solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The coumarin ring system gives rise to characteristic strong absorbance peaks. For instance, a related compound, (±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide, exhibits λmax values at 240 nm, 322 nm, and 350 nm. mdpi.com
Interactive Table: UV-Vis Absorption Maxima (λmax) of Related Coumarin Structures
| Compound | λmax (nm) | Solvent |
|---|---|---|
| (±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide mdpi.com | 240, 322, 350 | Methanol |
Fluorescence spectroscopy offers a more sensitive alternative for quantification, as many coumarin derivatives are highly fluorescent. The compound is excited at a specific wavelength, and the emitted light is measured at a longer wavelength. This technique is particularly useful for measuring very low concentrations of the compound in research solutions where high sensitivity is required. The intensity of the emitted fluorescence is directly proportional to the compound's concentration at low levels.
Electrophoretic Techniques for Ligand-Target Binding Studies
Electrophoretic techniques, particularly Capillary Electrophoresis (CE), can be employed to investigate the non-covalent interactions between this compound (the ligand) and its potential biological targets, such as proteins or enzymes.
Affinity Capillary Electrophoresis (ACE) is a powerful method for studying these binding events. In a typical ACE experiment, the ligand is included in the electrophoresis running buffer at various concentrations. The target protein is then injected as a sample. The binding of the ligand to the protein causes a change in the protein's effective charge-to-size ratio, which in turn alters its electrophoretic mobility (the speed at which it moves through the capillary).
By plotting the change in the protein's mobility against the concentration of the ligand, a binding isotherm can be generated. From this curve, the binding affinity (dissociation constant, Kd) of the ligand for its target can be calculated. This technique is advantageous as it requires only small amounts of the target protein, which does not need to be extensively purified, and the measurements are performed in solution, closely mimicking physiological conditions. While no specific electrophoretic studies on this compound are cited, the principles of ACE are broadly applicable for characterizing the binding interactions of small molecules with their putative biological receptors.
Future Perspectives and Emerging Research Directions for 4 Methyl 2 Oxo 2h Chromen 7 Yl Phenoxyacetate
Exploration of Novel Biological Targets and Therapeutic Areas
The 4-methylcoumarin (B1582148) core, particularly with substitution at the 7-position, is a well-established pharmacophore with a broad spectrum of biological activities, including antitumor, anti-inflammatory, antibacterial, and antioxidant effects. connectjournals.comnih.govmdpi.com Future research on 4-methyl-2-oxo-2H-chromen-7-yl phenoxyacetate (B1228835) is poised to investigate novel and more specific biological targets.
The parent molecule, 7-hydroxy-4-methylcoumarin (also known as hymecromone or 4-methylumbelliferone), is a known inhibitor of hyaluronic acid (HA) synthesis. patsnap.com This mechanism has opened up therapeutic possibilities in oncology, chronic inflammatory diseases, and fibrotic conditions. patsnap.comnih.gov Clinical research into hymecromone for conditions like pulmonary hypertension is underway, providing a strong rationale to explore its derivatives for similar and expanded applications. researchgate.netbmj.com
Emerging research on related coumarin (B35378) derivatives has identified specific molecular targets that are critical in pathology. These include:
Carbonic Anhydrases (CAs): Certain coumarin derivatives have shown selective inhibitory activity against tumor-associated CAs like CA IX and CA XII. nih.gov
Protein Kinases: As crucial regulators of cell signaling, protein kinases are a major target in cancer therapy, and coumarins are being investigated for their inhibitory potential. nih.gov
Apoptosis Regulators: Derivatives of 6,7-dihydroxycoumarin have been identified as potent inhibitors of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein overexpressed in many cancers. nih.gov
Given these precedents, future investigations into 4-methyl-2-oxo-2H-chromen-7-yl phenoxyacetate will likely focus on its potential to modulate such targets, expanding its therapeutic profile beyond established coumarin activities. Screening against panels of kinases, proteases, and other enzymes involved in cancer and inflammatory pathways could uncover novel mechanisms of action.
Rational Design of Next-Generation Derivatives based on SAR Insights
Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of the coumarin scaffold. Research has consistently shown that modifications at various positions on the coumarin ring system significantly influence biological activity. researchgate.netresearchgate.net
For derivatives of 7-hydroxycoumarin, SAR insights have provided clear direction for rational drug design:
Substitution at C-4: The introduction of a hydrophobic, electron-withdrawing group (like trifluoromethyl) at the C-4 position has been shown to enhance inhibitory capacity against Mcl-1. nih.gov
Substitution at the 7-position: O-alkylation and O-acylation with shorter alkyl and acyl groups can increase antifungal activity. mdpi.com The nature of the substituent at the 7-position also critically influences the compound's fluorescent properties. nih.gov
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as nitro or acetate (B1210297) functionalities, appears to favor antifungal activity. mdpi.com
A promising strategy for creating next-generation compounds is molecular hybridization , which involves combining the coumarin pharmacophore with other bioactive moieties. rsc.orgresearchgate.net This approach has been used to develop potent anticancer agents by creating hybrids of coumarin with molecules like artemisinin (B1665778) or thiazole (B1198619), resulting in compounds with enhanced efficacy. rsc.org The phenoxyacetate group on the target compound is an example of such a modification, and future designs could systematically vary the aromatic and acetate portions of this moiety to fine-tune activity based on SAR data.
Combination Studies with Established Research Compounds
The potential of this compound as part of a combination regimen is a significant area for future research. The complex nature of diseases like cancer often necessitates multi-target approaches to overcome resistance and improve outcomes.
Research on related compounds supports this direction:
The combination of coumarin with doxorubicin (B1662922) has been shown to have synergistic effects on colorectal cancer cells. researchgate.net
In radiotherapy, a combination of coumarin and troxerutin (B1681598) demonstrated positive effects in treating malignancies. nih.gov
The principle of targeting the extracellular matrix to enhance drug delivery is well-established. For instance, hyaluronidase, an enzyme that degrades the hyaluronan matrix, has been used with chemotherapeutic agents for decades to improve their penetration into tumors. nih.gov As an inhibitor of hyaluronan synthesis, hymecromone and its derivatives could achieve a similar sensitizing effect. patsnap.comnih.gov
Future studies should explore combinations of this compound with standard chemotherapeutics, targeted therapies, and immunotherapies. Such research could reveal synergistic interactions, potential for dose reduction of toxic agents, and strategies to overcome drug resistance.
Development of Advanced Delivery Systems for In Vitro and In Vivo Research Models
While coumarin derivatives possess significant biological activity, their therapeutic application can be limited by factors such as poor water solubility. Advanced delivery systems, particularly nanoparticle-based carriers, offer a promising solution to overcome these pharmacokinetic challenges.
Research on encapsulating coumarins into various nanocarriers has demonstrated considerable benefits, providing a blueprint for the future development of this compound formulations.
| Nanocarrier Type | Core Compound | Key Findings |
| Solid Lipid Nanoparticles (SLNs) | Coumarin | Particle size of ~138 nm; Encapsulation efficiency of ~63%; Showed enhanced, controlled release compared to free coumarin and was effective against MRSA. |
| Dendrimer G4 Poloxamer Nanoparticles | Coumarin | Entrapment efficiency of ~62%; Demonstrated slower, pH-dependent release compared to free coumarin; Low cytotoxicity and good biocompatibility. |
| Polymeric Nanoparticles (Pluronic F127 and Vitamin E-TPGS) | Coumarin-6 | Nanoparticles protect the drug from degradation, increase solubility, extend circulation time, and enhance tumor access via the EPR effect. |
These studies show that nanoformulations can enhance the efficacy of coumarins, for example, against methicillin-resistant Staphylococcus aureus (MRSA), by improving local drug concentration and providing controlled release. nih.govresearchgate.net Polymeric nanoparticles can protect the encapsulated compound from degradation, increase its solubility, and enhance accumulation in tumor tissues. rsc.org Future work on this compound should focus on developing similar advanced delivery systems to improve its bioavailability and target specificity for in vivo research models.
Integration with Systems Biology and Omics Approaches for Holistic Understanding
To fully comprehend the biological impact of this compound, future research must move beyond single-target interactions and embrace a holistic, systems-level perspective. The integration of "omics" technologies—such as metabolomics and proteomics—is essential for elucidating the complex metabolic pathways and signaling networks affected by the compound.
Recent studies on other coumarins have successfully employed these approaches:
Metabolomics: UPLC-MS-based metabolomics has been used to profile the metabolism of coumarins like scoparone, scopoletin, and esculetin (B1671247) in vivo. nih.govresearchgate.net This has identified major metabolic pathways, including demethylation, hydroxylation, glucuronidation, and sulfation, which are critical for understanding the compound's druggability. nih.govmdpi.com
Systems Biology in Agriculture: In plant science, metabolomics has been used to understand the role of coumarins in the defense mechanisms of citrus plants against fungal pathogens, demonstrating how these compounds function within a complex biological system. frontiersin.org
Applying these techniques to this compound would allow researchers to map its metabolic fate, identify bioactive metabolites, and understand its off-target effects. creative-proteomics.com This systems-level data is invaluable for predicting biological responses and for the rational design of safer, more effective next-generation derivatives.
Potential for Material Science and Non-Biological Applications
The inherent photophysical properties of the coumarin nucleus, particularly its strong fluorescence, open up a vast field of applications beyond biology and medicine. sapub.org The 7-hydroxycoumarin scaffold is a renowned fluorophore, and its derivatives are extensively explored in material science. aneeva.co.in
Key emerging applications include:
Fluorescent Probes and Chemosensors: The fluorescence of coumarins is often sensitive to the local environment and can be quenched or enhanced by the presence of specific analytes. This has led to the development of coumarin-based chemosensors for detecting metal ions like Fe³⁺ and Cu²⁺. nih.govmdpi.com Dihydroxy-substituted coumarins have also been developed as fluorescent probes for detecting nitroxide radicals. nih.gov
Photoreactive Materials: Coumarins can undergo photochemical reactions, such as dimerization, upon exposure to UV light. semanticscholar.orgresearchgate.net This property can be harnessed to create photo-responsive materials, such as nanoparticles functionalized with coumarin derivatives that can control the uptake and release of molecules.
The specific structure of this compound, with its extended conjugation and potential coordination sites, makes it a prime candidate for development as a novel fluorescent probe or as a component in advanced photo-responsive systems.
Q & A
Q. What are the standard synthetic routes for 4-methyl-2-oxo-2H-chromen-7-yl phenoxyacetate, and what factors influence reaction efficiency?
A common method involves nucleophilic substitution reactions. For example, 7-hydroxy-4-methylcoumarin reacts with phenoxyacetyl chloride in the presence of a base (e.g., potassium carbonate) in acetone or ethanol under reflux . Solvent choice, reaction temperature (typically 60–80°C), and base strength are critical for minimizing side reactions and achieving yields >70% .
Q. How can researchers characterize this compound’s purity and structural integrity?
Standard techniques include:
- NMR spectroscopy : Confirm the ester linkage (δ ~4.3 ppm for methylene protons adjacent to oxygen) and chromenone core (δ ~6.2–8.0 ppm for aromatic protons) .
- X-ray crystallography : Resolve crystallographic data to validate bond angles and substituent positions, as demonstrated for structurally similar chromenone derivatives .
Q. What are the recommended storage conditions to ensure compound stability?
Store in airtight containers at –20°C in the dark to prevent hydrolysis of the ester group or oxidation of the chromenone core. Stability studies indicate <5% degradation over six months under these conditions .
Q. How is the compound initially screened for biological activity?
Basic screening involves:
- Antioxidant assays : DPPH radical scavenging (IC₅₀ values typically 50–100 µM for chromenone derivatives) .
- Cytotoxicity testing : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ thresholds .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and reduce byproducts?
Advanced strategies include:
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yields >85% .
- Computational modeling : Use density functional theory (DFT) to predict reaction pathways and transition states, as applied in ICReDD’s reaction design framework .
Q. What analytical techniques resolve structural ambiguities in derivatives with similar substituents?
- High-resolution mass spectrometry (HRMS) : Differentiate isomers by exact mass (e.g., distinguishing phenoxyacetate vs. benzyloxyacetate derivatives) .
- 2D NMR (COSY, NOESY) : Map coupling between protons in crowded aromatic regions, critical for confirming substitution patterns .
Q. How do structural modifications (e.g., halogenation, methoxy groups) influence biological activity?
Comparative studies show:
- Halogen substitution (e.g., Cl, F) : Enhances anticancer activity (e.g., IC₅₀ reduced from 25 µM to 10 µM in halogenated analogs) due to increased lipophilicity and target binding .
- Methoxy groups : Improve solubility but may reduce cytotoxicity by steric hindrance at receptor sites .
Q. What methodologies identify degradation products under stressed conditions (e.g., UV light, acidic pH)?
- HPLC-MS/MS : Track degradation pathways (e.g., ester hydrolysis to phenoxyacetic acid and 7-hydroxy-4-methylcoumarin) .
- Forced degradation studies : Expose the compound to UV light (254 nm) or 0.1 M HCl to simulate stability challenges .
Q. How can derivatization strategies expand the compound’s utility in drug discovery?
- Ester hydrolysis : Convert phenoxyacetate to carboxylic acid for conjugation with amines or peptides .
- Click chemistry : Introduce triazole rings via azide-alkyne cycloaddition to enhance binding to biological targets .
Q. What computational tools predict pharmacokinetic properties (e.g., bioavailability, metabolism)?
- ADMET prediction software (e.g., SwissADME) : Estimate logP (~2.5), indicating moderate blood-brain barrier penetration .
- Molecular docking (AutoDock Vina) : Simulate interactions with cytochrome P450 enzymes to predict metabolic hotspots .
Q. How do researchers reconcile contradictory data on biological activity across similar compounds?
- Meta-analysis : Compare IC₅₀ values from multiple studies, adjusting for assay variability (e.g., cell line differences) .
- QSAR modeling : Correlate substituent electronegativity or steric parameters with activity trends .
Q. What experimental designs validate synergistic effects with other therapeutic agents?
- Combination index (CI) analysis : Use the Chou-Talalay method to quantify synergy (CI < 1) in anticancer studies .
- In vivo xenograft models : Co-administer with cisplatin or paclitaxel to assess tumor growth inhibition .
Methodological Notes
- Advanced vs. Basic : Differentiate by methodology complexity (e.g., computational modeling vs. NMR) and depth of analysis (e.g., QSAR vs. IC₅₀ screening).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
